molecular formula C17H27N B12485152 N-(2-phenylpropyl)cyclooctanamine

N-(2-phenylpropyl)cyclooctanamine

Cat. No.: B12485152
M. Wt: 245.4 g/mol
InChI Key: SQDIZYCQZMOBTK-UHFFFAOYSA-N
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Description

N-(2-Phenylpropyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring (an eight-membered aliphatic ring) substituted with a 2-phenylpropyl group at the nitrogen atom. For instance, cyclooctanamine derivatives often exhibit moderate lipophilicity and enhanced metabolic stability compared to smaller cyclic amines due to their larger ring size .

Properties

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

N-(2-phenylpropyl)cyclooctanamine

InChI

InChI=1S/C17H27N/c1-15(16-10-6-5-7-11-16)14-18-17-12-8-3-2-4-9-13-17/h5-7,10-11,15,17-18H,2-4,8-9,12-14H2,1H3

InChI Key

SQDIZYCQZMOBTK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCCCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-phenylpropylamine under reductive amination conditions. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)cyclooctanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

N-(2-phenylpropyl)cyclooctanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanamine Derivatives

  • 2-Butyl-N-propylcyclopentanamine (C₁₂H₂₅N, ):

    • Smaller five-membered cyclopentane ring increases ring strain but reduces molecular weight (183.2 g/mol vs. ~245.4 g/mol for N-(2-phenylpropyl)cyclooctanamine).
    • The absence of an aromatic group results in lower lipophilicity (predicted XLogP3 ~3.0 vs. ~4.5 for the target compound).
    • Applications: Likely used as an intermediate in organic synthesis due to its simpler structure .
  • N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine (C₂₁H₂₇NO₂, ): Features a bulky 4-phenylmethoxyphenoxy-propyl substituent, increasing molecular weight (325.4 g/mol) and XLogP3 (4.6). The additional ether and aromatic groups enhance hydrogen-bond acceptor capacity (3 acceptors vs.

Piperidine and Azabicyclo Derivatives

  • Piperidine, 5-ethyl-2-methyl- (C₈H₁₇N, ):

    • Six-membered piperidine ring with ethyl and methyl substituents.
    • Smaller size and lower complexity (molecular weight 127.2 g/mol) make it more volatile but less stable under physiological conditions compared to cyclooctanamine derivatives .
  • Lower lipophilicity (XLogP3 ~2.5) than this compound, which may limit membrane permeability .

Aromatic Substituted Cyclooctanamines

  • N-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}cyclooctanamine ():
    • Incorporates a pyrazole-methylphenyl group, increasing aromaticity and hydrogen-bonding capacity.
    • Higher molecular weight (~313.4 g/mol) and topological polar surface area (~30.5 Ų) suggest improved solubility but reduced blood-brain barrier penetration compared to this compound .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Structural Features
This compound* C₁₇H₂₇N ~245.4 ~4.5 1 / 1 Cyclooctane + 2-phenylpropyl
2-Butyl-N-propylcyclopentanamine C₁₂H₂₅N 183.2 ~3.0 1 / 1 Cyclopentane + butyl/propyl
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine C₂₁H₂₇NO₂ 325.4 4.6 1 / 3 Cyclopentane + phenoxyphenylpropyl
N-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}cyclooctanamine C₁₉H₂₅N₃ 313.4 ~3.8 1 / 3 Cyclooctane + pyrazole-methylphenyl

*Predicted values based on structural analogs.

Research Implications and Trends

  • Lipophilicity vs. Bioavailability : this compound’s moderate XLogP3 (~4.5) suggests balanced lipid solubility, making it a candidate for central nervous system-targeted drugs, whereas bulkier analogs (e.g., ) may favor peripheral actions .
  • Ring Size Effects : Cyclooctanamine’s larger ring size confers greater metabolic stability than piperidines or azabicyclo derivatives, as observed in related compounds .

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